Phenyl bis(aziridin-1-yl)phosphinate
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Overview
Description
Phenyl bis(aziridin-1-yl)phosphinate is a unique organophosphorus compound characterized by the presence of two aziridine rings attached to a phenyl group through a phosphinate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl bis(aziridin-1-yl)phosphinate typically involves the reaction of aziridine with phenylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Phenyl bis(aziridin-1-yl)phosphinate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings are highly strained and can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides and reduction to form phosphines.
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents like sodium azide, lithium aluminum hydride, and various amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are employed.
Substitution: Electrophiles like bromine and chloromethyl methyl ether are used under acidic or basic conditions.
Major Products Formed:
From Nucleophilic Ring-Opening: Amines, alcohols, and thiols substituted at the aziridine ring.
From Oxidation: Phosphine oxides.
From Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Phenyl bis(aziridin-1-yl)phosphinate has diverse applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to the cytotoxic properties of aziridine rings.
Materials Science: Employed in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of phenyl bis(aziridin-1-yl)phosphinate primarily involves the reactivity of the aziridine rings. The strained three-membered rings are prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic structures. The phosphinate group also plays a role in stabilizing the compound and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Phenyl bis(aziridin-1-yl)phosphinate can be compared with other aziridine-containing compounds and organophosphorus compounds:
Similar Compounds:
Properties
CAS No. |
10537-55-0 |
---|---|
Molecular Formula |
C10H13N2O2P |
Molecular Weight |
224.20 g/mol |
IUPAC Name |
1-[aziridin-1-yl(phenoxy)phosphoryl]aziridine |
InChI |
InChI=1S/C10H13N2O2P/c13-15(11-6-7-11,12-8-9-12)14-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
COLBOJCSFPJYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(N2CC2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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